2’, 3’-Di-O-acetyl-5’-Deoxy-5-Fluoro-D-Cytidine 2’, 3’-Di-O-acetyl-5’-Deoxy-5-Fluoro-D-Cytidine A metabolite of Capecitabine.
Brand Name: Vulcanchem
CAS No.: 161599-46-8
VCID: VC0193516
InChI: InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9-,10-,12-/m1/s1
SMILES: CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
Molecular Formula: C13H16FN3O6
Molecular Weight: 329.28 g/mol

2’, 3’-Di-O-acetyl-5’-Deoxy-5-Fluoro-D-Cytidine

CAS No.: 161599-46-8

Impurities

VCID: VC0193516

Molecular Formula: C13H16FN3O6

Molecular Weight: 329.28 g/mol

Purity: > 95%

2’, 3’-Di-O-acetyl-5’-Deoxy-5-Fluoro-D-Cytidine - 161599-46-8

CAS No. 161599-46-8
Product Name 2’, 3’-Di-O-acetyl-5’-Deoxy-5-Fluoro-D-Cytidine
Molecular Formula C13H16FN3O6
Molecular Weight 329.28 g/mol
IUPAC Name [(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate
Standard InChI InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9-,10-,12-/m1/s1
Standard InChIKey NWJBWNIUGNXJGO-RPULLILYSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
SMILES CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
Appearance White to Off-White Solid
Melting Point 196-198˚C
Description A metabolite of Capecitabine.
Purity > 95%
Quantity Milligrams-Grams
Synonyms 5’-Deoxy-5-fluoro-cytidine 2’,3’-Diacetate;
PubChem Compound 11809635
Last Modified Nov 11 2021
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